molecular formula C15H13N3O B6163303 1-(4-cyanophenyl)-3-(2-methylphenyl)urea CAS No. 906765-44-4

1-(4-cyanophenyl)-3-(2-methylphenyl)urea

Cat. No.: B6163303
CAS No.: 906765-44-4
M. Wt: 251.3
InChI Key:
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Description

1-(4-cyanophenyl)-3-(2-methylphenyl)urea is an organic compound with the molecular formula C15H13N3O It is characterized by the presence of a cyanophenyl group and a methylphenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-cyanophenyl)-3-(2-methylphenyl)urea typically involves the reaction of 4-cyanophenyl isocyanate with 2-methylaniline. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-cyanophenyl)-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl or methylphenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(4-cyanophenyl)-3-(2-methylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-cyanophenyl)-3-(2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-cyanophenyl)-3-(2-chlorophenyl)urea
  • 1-(4-cyanophenyl)-3-(2-fluorophenyl)urea
  • 1-(4-cyanophenyl)-3-(2-bromophenyl)urea

Uniqueness

1-(4-cyanophenyl)-3-(2-methylphenyl)urea is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes.

Properties

CAS No.

906765-44-4

Molecular Formula

C15H13N3O

Molecular Weight

251.3

Purity

95

Origin of Product

United States

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